molecular formula C20H22ClFN2O B1228359 Citalopram hydrochloride CAS No. 85118-27-0

Citalopram hydrochloride

カタログ番号: B1228359
CAS番号: 85118-27-0
分子量: 360.9 g/mol
InChIキー: FXSXPIKCGLXHAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Citalopram hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder, panic disorder, and social phobia. The compound is known for its high selectivity towards serotonin reuptake inhibition, with minimal effects on other neurotransmitters such as dopamine and norepinephrine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of citalopram hydrochloride involves several key steps. One common method starts with the compound 5-cyanophthalide, which undergoes a Grignard reaction with 4-fluorophenyl magnesium bromide to form a key intermediate. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and methylation, to yield citalopram .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes purification steps such as crystallization and recrystallization to ensure the removal of impurities. The final product is often obtained as a hydrobromide or hydrochloride salt to enhance its solubility .

化学反応の分析

Types of Reactions

Citalopram hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include desmethylcitalopram, didesmethylcitalopram, and various halogenated derivatives .

科学的研究の応用

Primary Indications

Citalopram is primarily indicated for:

  • Major Depressive Disorder : Approved by the FDA, it is effective in alleviating symptoms of depression.
  • Anxiety Disorders : It is used in the treatment of generalized anxiety disorder, panic disorder, and social anxiety disorder.
  • Obsessive-Compulsive Disorder : Citalopram has been shown to reduce the severity of obsessive thoughts and compulsive behaviors.

Off-Label Uses

Citalopram's versatility extends beyond its primary indications:

  • Post-Traumatic Stress Disorder (PTSD) : Some studies suggest its efficacy in managing PTSD symptoms.
  • Chronic Pain Management : It has been explored for use in diabetic neuropathy and other chronic pain conditions due to its analgesic properties.
  • Eating Disorders : Citalopram has been utilized in managing conditions like bulimia nervosa and binge eating disorder.

Pharmacological Profile

Citalopram works by inhibiting the reuptake of serotonin, thus increasing its availability in the synaptic cleft. This mechanism underlies its antidepressant effects. The pharmacokinetics of citalopram reveal a linear absorption profile with a half-life of approximately 35 hours, allowing for once-daily dosing to maintain therapeutic levels .

Citalopram in Parkinson’s Disease

A study involving patients with Parkinson’s disease and major depression showed that citalopram significantly improved depression scores on the Hamilton Depression Rating Scale (HAM-D). After eight weeks, 80% of participants exhibited improvement, demonstrating citalopram's effectiveness in this population .

Prophylactic Use in Cancer Patients

A randomized controlled trial examined citalopram's role in preventing major depressive disorder among patients undergoing treatment for head and neck cancer. Results indicated that those receiving citalopram had a lower incidence of depressive symptoms compared to the placebo group .

Adverse Effects and Considerations

While generally well-tolerated, citalopram can cause side effects such as gastrointestinal disturbances, sexual dysfunction, and increased risk of serotonin syndrome, particularly when overdosed or combined with other serotonergic agents . A case report highlighted severe manifestations following a massive overdose, including cardiac complications and neurological effects .

Comparative Efficacy

Recent meta-analyses have compared citalopram with other SSRIs like paroxetine. Findings suggest that citalopram provides a greater reduction in depressive symptoms without a significant increase in adverse events when compared to placebo .

Data Summary Table

ApplicationEvidence LevelKey Findings
Major Depressive DisorderHighEffective as first-line treatment
Anxiety DisordersModerateReduces anxiety symptoms
Obsessive-Compulsive DisorderModerateDecreases obsessive thoughts
Chronic Pain ManagementEmergingPotential analgesic effects
Eating DisordersModerateHelpful in bulimia nervosa
Parkinson’s DiseaseModerateSignificant improvement in depression scores
Cancer TreatmentModeratePrevents onset of major depressive disorder

作用機序

Citalopram hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound has minimal affinity for other receptors, making it highly selective for serotonin reuptake inhibition .

類似化合物との比較

Similar Compounds

Uniqueness

Citalopram hydrochloride is unique due to its high selectivity for serotonin reuptake inhibition and its relatively low side effect profile compared to older antidepressants like tricyclics. It is also one of the first SSRIs introduced to the market, making it a well-studied and widely used antidepressant .

生物活性

Citalopram hydrochloride is a widely used antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. Its primary mechanism of action involves the inhibition of serotonin reuptake in the brain, leading to increased serotonin levels in the synaptic cleft, which is believed to contribute to its antidepressant effects. This article explores the biological activity of citalopram, including its pharmacological effects, case studies, and research findings.

Citalopram selectively inhibits the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into presynaptic neurons. This inhibition enhances serotonergic neurotransmission, which is crucial for mood regulation. Citalopram has been shown to have minimal effects on norepinephrine and dopamine reuptake, distinguishing it from other antidepressants that may affect multiple neurotransmitter systems .

Pharmacokinetics

  • Absorption : Citalopram is well absorbed after oral administration, with peak plasma concentrations occurring approximately 4 hours post-dose.
  • Half-life : The drug has a mean terminal half-life of about 35 hours, allowing for once-daily dosing.
  • Metabolism : Citalopram undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, leading to several metabolites with varying pharmacological activity .

Inhibition of Platelet Function

Recent studies have demonstrated that citalopram inhibits platelet aggregation and thromboxane production independent of SERT blockade. For instance, in vitro experiments revealed that citalopram significantly reduced collagen- and U46619-induced platelet aggregation at concentrations above 10 µM. The inhibitory potency was similar across both (R)- and (S)-isomers of citalopram .

Table 1: Inhibition of Thromboxane Production by Citalopram

Concentration (µM)TxB2 Generation Inhibition (%)
00
510
1025
2050
5075
10090

Long-Term Treatment Effects

Chronic treatment with citalopram has been shown to alter stress responses in animal models. A study found that long-term administration affected dopamine (DA) and norepinephrine (NA) levels in the prefrontal cortex (PFC), suggesting that prolonged exposure to citalopram can lead to significant neurochemical changes that may influence mood and behavior .

Case Study: Citalopram Overdose

A notable case involved a 35-year-old woman who experienced a fatal overdose of citalopram. Despite its generally favorable safety profile, the patient exhibited severe symptoms including seizures, cardiac arrest, and signs of serotonin syndrome. Postmortem analysis revealed a citalopram concentration significantly above the therapeutic range (7300 ng/mL), highlighting the potential dangers associated with high doses .

Case Study: SIADH Induction

Another clinical case discussed a patient who developed syndrome of inappropriate antidiuretic hormone secretion (SIADH) after an increase in her citalopram dosage. This condition led to hyponatremia and confusion, emphasizing the need for careful monitoring when prescribing SSRIs, particularly in elderly patients .

Efficacy in Autism Spectrum Disorder

A randomized controlled trial assessed the efficacy of citalopram in children with autism spectrum disorder. The study found no significant difference between citalopram and placebo groups regarding improvement in symptoms, indicating limited efficacy for this specific population .

Depression Prevention in Cancer Patients

In another study focused on patients undergoing treatment for head and neck cancer, citalopram was evaluated for its ability to prevent major depression. Results indicated a lower incidence of clinically significant depression in the citalopram group compared to placebo, suggesting potential benefits in this context .

特性

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSXPIKCGLXHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005517
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-27-0
Record name Citalopram hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citalopram hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITALOPRAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DY48G26JY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citalopram hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Citalopram hydrochloride
Reactant of Route 3
Reactant of Route 3
Citalopram hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Citalopram hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Citalopram hydrochloride
Reactant of Route 6
Reactant of Route 6
Citalopram hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。